6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine
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Overview
Description
6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group (-NO2) attached to a pyridine ring, which is further substituted with a 2,3-dimethylphenoxy group and a methyl group
Preparation Methods
The synthesis of 6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylphenol and 2-methyl-3-nitropyridine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Synthetic Route: The 2,3-dimethylphenol undergoes a nucleophilic substitution reaction with 2-methyl-3-nitropyridine, resulting in the formation of this compound.
Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C), leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 6-(2,3-Dimethylphenoxy)-2-methyl-3-aminopyridine.
Scientific Research Applications
6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways: It can influence signaling pathways involved in inflammation, microbial growth, and other physiological processes.
Comparison with Similar Compounds
6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine can be compared with other similar compounds, such as:
6-(2,3-Dimethylphenoxy)-2-methylpyridin-3-amine: This compound is similar but has an amine group instead of a nitro group, leading to different chemical and biological properties.
2-Methyl-3-nitropyridine: Lacks the phenoxy group, resulting in different reactivity and applications.
2,3-Dimethylphenol: The phenol precursor used in the synthesis, which has distinct properties compared to the final nitropyridine compound.
Properties
IUPAC Name |
6-(2,3-dimethylphenoxy)-2-methyl-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-5-4-6-13(10(9)2)19-14-8-7-12(16(17)18)11(3)15-14/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPIFTWWUXTWSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC(=C(C=C2)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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